molecular formula C24H22ClNO2S B4896199 (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

Cat. No.: B4896199
M. Wt: 424.0 g/mol
InChI Key: DEOPEXWCCGHLFM-HAVVHWLPSA-N
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Description

(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a complex structure with various functional groups, including a chlorophenyl group, a methoxyphenyl group, and a phenylprop-2-enamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzenethiol with an appropriate alkyl halide to form the sulfanylethyl intermediate. This intermediate is then reacted with a substituted benzaldehyde to form the desired enamide through a series of condensation and reduction reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the enamide can be reduced to form the corresponding amide using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfanyl and methoxy groups could influence its binding affinity and selectivity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-hydroxyphenyl)-2-phenylprop-2-enamide
  • (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methylphenyl)-2-phenylprop-2-enamide
  • (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-nitrophenyl)-2-phenylprop-2-enamide

Uniqueness

The uniqueness of (E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the methoxy group, for example, could enhance its solubility and influence its reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2S/c1-28-21-11-7-18(8-12-21)17-23(19-5-3-2-4-6-19)24(27)26-15-16-29-22-13-9-20(25)10-14-22/h2-14,17H,15-16H2,1H3,(H,26,27)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOPEXWCCGHLFM-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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